molecular formula C11H11BrO4 B581391 Ethyl 2-(2-bromo-6-formylphenoxy)acetate CAS No. 1187385-79-0

Ethyl 2-(2-bromo-6-formylphenoxy)acetate

Cat. No.: B581391
CAS No.: 1187385-79-0
M. Wt: 287.109
InChI Key: OKJVUEOWSJELCG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phenoxyacetic acid, featuring a bromo and formyl group on the phenyl ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate typically involves the reaction of 2-bromo-6-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions .

Industrial Production Methods

This might include continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-6-formylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-6-formylphenoxy)acetate involves its reactive functional groups. The bromo group can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloro-6-formylphenoxy)acetate
  • Ethyl 2-(2-bromo-4-formylphenoxy)acetate
  • Ethyl 2-(2-bromo-6-methylphenoxy)acetate

Uniqueness

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is unique due to the specific positioning of the bromo and formyl groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 2-(2-bromo-6-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-10(14)7-16-11-8(6-13)4-3-5-9(11)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJVUEOWSJELCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675187
Record name Ethyl (2-bromo-6-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-79-0
Record name Ethyl (2-bromo-6-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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